REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:6][CH2:7][CH3:8])[CH3:5])[CH3:2].[CH2:9]([O:11][CH:12]=[CH:13]C)[CH3:10].[C:15]([O-])(O)=O.[Na+]>[Cl-].[Al+3].[Cl-].[Cl-]>[CH2:1]([O:3][CH:4]([O:6][CH2:7][CH3:8])[CH:5]([CH3:15])[CH:9]([O:11][CH2:12][CH3:13])[CH3:10])[CH3:2] |f:2.3,4.5.6.7|
|
Name
|
|
Quantity
|
236 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)OCC
|
Name
|
four
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)OCC
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
to stir it for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is freezed to −10° C.
|
Type
|
CUSTOM
|
Details
|
kept at −10° C.˜−5° C.
|
Type
|
ADDITION
|
Details
|
is slowly dropped
|
Type
|
CUSTOM
|
Details
|
the end of reaction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to layer, the oil layer is dried by anhydrous sodium sulfate
|
Type
|
WASH
|
Details
|
after being washed by water
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(C)OCC)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 169.6 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |